2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one
Overview
Description
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one (abbreviated as 2-APB) is a synthetic compound that has a range of applications in scientific research. It belongs to the class of organic compounds known as piperidines, which are cyclic compounds consisting of a nitrogen atom and four carbon atoms. 2-APB is a derivative of the naturally occurring neurotransmitter, serotonin, and has been used in a variety of studies related to cellular signaling and the effects of hormones on cells.
Scientific Research Applications
Neuroprotective Agents
A study by Gitto et al. (2014) explored the synthesis of derivatives similar to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one. They synthesized a library of compounds and found significant binding affinity at nanomolar concentrations in GluN2B-containing NMDA receptors. These compounds, particularly ligand 35, showed potential as neuroprotective agents due to their antioxidant effects and antagonistic effects on NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices (Gitto et al., 2014).
Polymer Chemistry
Hawker and Fréchet (1990) described the use of similar compounds in the novel convergent growth approach to dendritic macromolecules. They utilized a synthetic pathway involving benzylic bromide, which is structurally related to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, for the preparation of polyether dendritic fragments. This approach allowed for control over the placement of peripheral groups in the resulting hyperbranched macromolecules (Hawker & Fréchet, 1990).
Fluorescent Chemosensors
Shylaja et al. (2020) developed a fluorescent chemosensor based on a derivative of 2-aminopyridine-3-carbonitrile, which shares structural features with 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one. This chemosensor was effective in detecting Fe3+ ions and picric acid in nanomolar limits, demonstrating the utility of such compounds in sensitive detection applications (Shylaja et al., 2020).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives, which are structurally similar to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, for their corrosion inhibition performance on iron metal. They utilized quantum chemical calculations and molecular dynamics simulations to evaluate the interaction strength and inhibition efficiency, demonstrating the potential application of such compounds in material science and engineering (Kaya et al., 2016).
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(4-bromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h3-6,12H,1-2,7-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHSTUOTJYAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.